Vanillin bis carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillin bis carbonate is a compound derived from vanillin, a well-known flavoring agent. This compound is notable for its potential applications in the synthesis of sustainable polymers. This compound is synthesized using vanillin as a raw material, which is a biomass-based platform chemical. The compound is characterized by its aromatic structure, which includes functional groups such as aldehyde and hydroxyl groups, making it a versatile monomer for polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillin bis carbonate can be synthesized through various methods. One common approach involves the reaction of vanillin with phosgene or its derivatives. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature and pressure conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where vanillin is reacted with phosgene or its safer alternatives. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for polymer synthesis .
Chemical Reactions Analysis
Types of Reactions: Vanillin bis carbonate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of vanillin bis carbonate involves its interaction with various molecular targets. The aldehyde and hydroxyl groups in the compound can form covalent bonds with nucleophiles, leading to the formation of stable products. These interactions are crucial in polymerization reactions, where this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .
Comparison with Similar Compounds
- Bisphenol A carbonate
- Terephthalic acid bis carbonate
- Phthalic acid bis carbonate
Vanillin bis carbonate stands out due to its renewable origin and versatile reactivity, making it a valuable compound in the field of sustainable polymer chemistry.
Properties
Molecular Formula |
C16H18O9 |
---|---|
Molecular Weight |
354.31 g/mol |
IUPAC Name |
4-[[2-methoxy-4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]methoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C16H18O9/c1-19-14-4-11(21-7-13-9-23-16(18)25-13)3-2-10(14)5-20-6-12-8-22-15(17)24-12/h2-4,12-13H,5-9H2,1H3 |
InChI Key |
BGJXLAVSNUYOBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2COC(=O)O2)COCC3COC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.